

Application Notes and Protocols for Radiolabeling IBZM with Iodine-123

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Compound of Interest		
Compound Name:	IBZM	
Cat. No.:	B026710	Get Quote

Introduction

(S)-(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide, commonly known as **IBZM**, is a crucial radioligand for imaging dopamine D2/D3 receptors in the brain using single-photon emission computed tomography (SPECT). When labeled with Iodine-123 ([1231]**IBZM**), it serves as a valuable diagnostic tool for differentiating Parkinson's disease from other neurodegenerative disorders. This document provides a comprehensive, step-by-step guide for the radiolabeling of the precursor, (S)-(-)-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (BZM), with Iodine-123.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the radiolabeling of **IBZM** with Iodine-123, based on optimized conditions for routine clinical studies.



Parameter	Value
Precursor (BZM) Amount	50 μg
Precursor Concentration	1 μg/μL in Ethanol
Buffer pH	2
Oxidizing Agent	Diluted Peracetic Acid
Reaction Temperature	65°C
Reaction Time	14 minutes
Labeling Yield	76 ± 4%
Radiochemical Yield	69 ± 4%
Radiochemical Purity	98 ± 1%

Note: Yields may be lower with larger volumes of the Na[1231]I solution.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the synthesis and purification of [1231]**IBZM**.

Materials and Reagents

- (S)-(-)-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (BZM) precursor
- Sodium Iodide ([123I]NaI) in 0.1 M NaOH (high purity)
- Ethanol (EtOH)
- Buffer solution, pH 2
- · Peracetic acid, diluted solution
- Sterile water for injection
- Solid Phase Extraction (SPE) cartridges (e.g., C-18 Sep-Pak)



- High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column
- UV spectrophotometer
- Heating apparatus (e.g., heating block or water bath)
- Reaction vial (e.g., sealed 'V' vial)
- Syringes and needles

Radiolabeling Procedure

The radiolabeling of **IBZM** is achieved through an electrophilic radioiodination of the BZM precursor.

- Precursor Preparation: In a sealed 'V' vial, dissolve 50 μg of the BZM precursor in 50 μL of ethanol.
- Addition of Buffer: Add the pH 2 buffer to the precursor solution.
- Addition of Radioiodine: Carefully add the Na[123|] solution (in 0.1 M NaOH, < 180 μL) to the reaction vial.
- Initiation of Reaction: Add 50 μ L of the diluted peracetic acid solution to the reaction mixture to initiate the electrophilic iodination.
- Incubation: Heat the reaction vial at 65°C for 14 minutes.
- Quenching the Reaction: After the incubation period, the reaction is typically stopped by cooling and dilution.

Purification of [123] IBZM

Purification of the final product is essential to remove unreacted [123] iodide and other impurities. This is typically a two-step process involving solid-phase extraction followed by HPLC.

Solid Phase Extraction (SPE):



- Pass the crude reaction mixture through a C-18 Sep-Pak cartridge.
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